molecular formula C8H15NO5 B1265502 4-Amino-4-methyl-2-pentanone Oxalate CAS No. 625-03-6

4-Amino-4-methyl-2-pentanone Oxalate

Cat. No. B1265502
CAS RN: 625-03-6
M. Wt: 205.21 g/mol
InChI Key: PABISXFQAHDPMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Amino-4-methyl-2-pentanone oxalate can be synthesized through various chemical reactions. One method involves the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, producing N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one (Tokumitsu & Hayashi, 1980). Another route is described through the synthesis of tridentate-N2O ligands, which are monocondensation products of pentane-2,4-dione and aliphatic α,ω-diamines (Kwiatkowski et al., 1988).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Amino-4-methyl-2-pentanone oxalate has been analyzed using various methods. For instance, the synthesis of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one was followed by theoretical density functional theory (DFT) calculations to characterize its potential energy surface, which helps in understanding its structural features (Benjelloun et al., 2008).

Chemical Reactions and Properties

Several chemical reactions involving 4-Amino-4-methyl-2-pentanone oxalate have been studied. For example, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provide insights into the chemical behavior of related compounds (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of 4-Amino-4-methyl-2-pentanone oxalate derivatives, such as their spectroscopic and crystallographic characteristics, have been studied. The spectroscopic and X-ray structural study of 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone, for example, provides valuable information about the physical properties of these compounds (Sharma et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 4-Amino-4-methyl-2-pentanone oxalate and its derivatives, can be inferred from various studies. For instance, the study on the kinetics and mechanism of the Cl + 4-hydroxy-4-methyl-2-pentanone reaction provides insights into the reactivity under certain conditions (Aslan et al., 2017).

Scientific Research Applications

Radioligand Synthesis in PET Imaging

4-Amino-4-methyl-2-pentanone oxalate has been utilized in the synthesis of potential radioligands for positron emission tomography (PET) imaging. For instance, fluvoxamine, a potent antidepressant, was labeled with carbon-11 using a derivative of this compound for assessing serotonin uptake sites in the human brain through PET imaging (Matarrese et al., 1997).

Synthesis of Thiophenes

In chemical synthesis, 4-Amino-4-methyl-2-pentanone oxalate is involved in the Gewald reaction, which leads to the formation of various thiophene derivatives. This reaction highlights the compound's role in synthesizing thiophene-based structures, which are significant in pharmaceutical and materials science research (Gütschow et al., 1996).

Polynuclear Complex Synthesis

This chemical is used in the synthesis of novel polynuclear complexes, like Ni(II) and Cu(II) complexes. The unique structures of these complexes, like the Chinese-lantern-like Ni6 cage, are of interest for their magnetic properties and potential applications in materials science (Jiang et al., 2005).

Aromatic Profile in Wine Industry

In the food industry, particularly in wine production, derivatives of 4-Amino-4-methyl-2-pentanone oxalate, like 4-mercapto-4-methyl-2-pentanone, have been studied for their contribution to the varietal aroma of wines. The research emphasizes the compound's role in influencing the flavor profile of wines (Alegre et al., 2017).

Safety And Hazards

4-Amino-4-methyl-2-pentanone Oxalate is a crystalline substance with various applications in scientific experiments. It is highly flammable and causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. Repeated exposure may cause skin dryness or cracking . It should be stored in a dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources .

properties

IUPAC Name

4-amino-4-methylpentan-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-5(8)4-6(2,3)7;3-1(4)2(5)6/h4,7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABISXFQAHDPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

625-03-6, 53608-87-0
Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53608-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID00211533
Record name 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-methyl-2-pentanone Oxalate

CAS RN

51283-38-6, 625-03-6, 53608-87-0
Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:?)
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Record name 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate
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Record name 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate
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